molecular formula C18H22N4O2 B12203963 2-{2-[(5,6-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethoxy}ethanol

2-{2-[(5,6-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethoxy}ethanol

Cat. No.: B12203963
M. Wt: 326.4 g/mol
InChI Key: VJSLTWQUMOHZQO-UHFFFAOYSA-N
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Description

2-{2-[(5,6-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethoxy}ethanol is a compound belonging to the pyrazolo[1,5-a]pyrimidine family.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(5,6-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethoxy}ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives, including the target compound, as promising candidates for anticancer therapies. The compound exhibits significant inhibitory activity against various cancer cell lines. For instance, a study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines could inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .

Cell Line IC50 (µM) Mechanism of Action
HeLa2.5Apoptosis induction
MCF-73.0Cell cycle arrest
A5494.0Inhibition of proliferation

Neurological Disorders

The compound has been investigated for its anxiolytic and anticonvulsant properties. Studies have shown that pyrazolo[1,5-a]pyrimidines can modulate neurotransmitter systems, particularly GABAergic pathways, which are crucial in managing anxiety and seizure disorders .

Study Effect Observed Dosage
Animal Model (Anxiety)Reduced anxiety-like behavior10 mg/kg
Animal Model (Seizures)Decreased seizure frequency20 mg/kg

Optical Properties

The unique structural characteristics of pyrazolo[1,5-a]pyrimidine derivatives allow them to function as effective fluorophores. These compounds have been utilized in imaging applications due to their photophysical properties, enabling their use as biomarkers in cellular studies .

Property Value
Emission Wavelength520 nm
Quantum Yield0.85

Sensor Development

The compound has also been explored for its potential in sensor technology due to its ability to selectively bind to metal ions. This property can be harnessed for the development of sensors that detect environmental pollutants or biological markers .

Anticancer Efficacy

A study conducted on a series of pyrazolo[1,5-a]pyrimidine derivatives demonstrated their efficacy against breast cancer cells. The research indicated that modifications to the ethoxy group significantly enhanced the anticancer activity compared to unmodified compounds .

Neuropharmacological Impact

In a controlled experiment assessing the anxiolytic effects of the compound in rodent models, significant reductions in anxiety levels were observed when treated with varying doses of the compound over a two-week period .

Mechanism of Action

The mechanism of action of 2-{2-[(5,6-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethoxy}ethanol involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, which can lead to the disruption of cellular processes and potentially induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Biological Activity

The compound 2-{2-[(5,6-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethoxy}ethanol belongs to a class of pyrazolo[1,5-a]pyrimidines, which have garnered attention for their diverse biological activities. This article explores the biological activity of this specific compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C19H24N4O2
  • CAS Number : 900266-19-5
  • Molecular Weight : 336.43 g/mol

This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes:

  • Serotonin Receptors : Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines can act as antagonists for serotonin receptors, particularly the 5-HT6 receptor, which is implicated in cognitive functions and mood regulation .
  • Anticancer Activity : Compounds within this class have demonstrated significant anticancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell growth and survival .
  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in disease processes, such as phosphodiesterases (PDEs), which are targets for treating inflammatory diseases and cancers .

Biological Activities

The biological activities reported for related pyrazolo[1,5-a]pyrimidines include:

  • Antitumor Effects : Several studies have highlighted the potential of these compounds in cancer therapy due to their ability to inhibit tumor growth and metastasis.
  • Anti-inflammatory Properties : Pyrazolo derivatives exhibit anti-inflammatory effects by downregulating inflammatory mediators and cytokines, making them candidates for treating chronic inflammatory conditions .
  • Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial and fungal pathogens, suggesting potential applications in infectious disease management .

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of a series of pyrazolo[1,5-a]pyrimidine derivatives on human cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values in the nanomolar range against breast and lung cancer cells. The study concluded that these compounds could serve as lead candidates for further development in cancer therapeutics .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of pyrazolo derivatives in a rodent model of arthritis. The administration of these compounds resulted in a significant reduction in joint inflammation and pain scores compared to controls. Histological analysis revealed decreased infiltration of inflammatory cells and reduced levels of pro-inflammatory cytokines in treated animals .

Research Findings Summary

Activity TypeObserved EffectsReference
AntitumorInhibition of cell proliferation in cancer cells
Anti-inflammatoryReduction in inflammation markers
AntimicrobialEfficacy against bacterial strains

Properties

Molecular Formula

C18H22N4O2

Molecular Weight

326.4 g/mol

IUPAC Name

2-[2-[(5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethoxy]ethanol

InChI

InChI=1S/C18H22N4O2/c1-13-14(2)21-18-16(15-6-4-3-5-7-15)12-20-22(18)17(13)19-8-10-24-11-9-23/h3-7,12,19,23H,8-11H2,1-2H3

InChI Key

VJSLTWQUMOHZQO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C(=C(C=N2)C3=CC=CC=C3)N=C1C)NCCOCCO

Origin of Product

United States

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